molecular formula C12H12N2O4 B3390363 Diethyl 4-cyano-2,6-pyridinedicarboxylate CAS No. 97316-54-6

Diethyl 4-cyano-2,6-pyridinedicarboxylate

Cat. No.: B3390363
CAS No.: 97316-54-6
M. Wt: 248.23 g/mol
InChI Key: JNEPFGIUUKDWOH-UHFFFAOYSA-N
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Description

Diethyl 4-cyano-2,6-pyridinedicarboxylate is an organic compound with the molecular formula C₁₂H₁₂N₂O₄ and a molecular weight of 248.23 g/mol It is a derivative of pyridine, characterized by the presence of two ester groups and a cyano group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 4-cyano-2,6-pyridinedicarboxylate can be synthesized through a multi-step process involving the reaction of pyridine derivatives with appropriate reagents. One common method involves the reaction of diethyl malonate with 4-cyanopyridine under basic conditions, followed by esterification to yield the desired product . The reaction typically requires a solvent such as ethanol and a catalyst like sodium ethoxide to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-cyano-2,6-pyridinedicarboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines or alcohols can be used to replace the ester groups under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in the formation of various esters or amides.

Scientific Research Applications

Diethyl 4-cyano-2,6-pyridinedicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 4-cyano-2,6-pyridinedicarboxylate involves its interaction with specific molecular targets and pathways. The cyano group and ester functionalities allow the compound to participate in various chemical reactions, potentially leading to the formation of active metabolites or intermediates. These interactions can affect biological processes at the molecular level, influencing enzyme activity, receptor binding, and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 2,6-pyridinedicarboxylate: Lacks the cyano group, resulting in different chemical properties and reactivity.

    Methyl 4-cyano-2,6-pyridinedicarboxylate: Similar structure but with methyl ester groups instead of ethyl, affecting its solubility and reactivity.

    Ethyl 4-cyano-2,6-pyridinedicarboxylate: Similar but with one ethyl and one methyl ester group, leading to different physical and chemical properties.

Uniqueness

Diethyl 4-cyano-2,6-pyridinedicarboxylate is unique due to the presence of both cyano and ester groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research.

Properties

IUPAC Name

diethyl 4-cyanopyridine-2,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-3-17-11(15)9-5-8(7-13)6-10(14-9)12(16)18-4-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNEPFGIUUKDWOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=N1)C(=O)OCC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201191430
Record name 2,6-Pyridinedicarboxylic acid, 4-cyano-, 2,6-diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201191430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97316-54-6
Record name 2,6-Pyridinedicarboxylic acid, 4-cyano-, 2,6-diethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97316-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Pyridinedicarboxylic acid, 4-cyano-, 2,6-diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201191430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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